Tetrahydrofuran-2-ylmethyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
“(OXOLAN-2-YL)METHYL 4-(4-ETHYLPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(OXOLAN-2-YL)METHYL 4-(4-ETHYLPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.
Functionalization of the quinoline: Introduction of the oxolan-2-yl group and the ethylphenyl group through nucleophilic substitution or Friedel-Crafts alkylation.
Esterification: The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can be used to modify the quinoline ring or the oxolan-2-yl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to dihydroquinolines.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives have shown activity against a variety of microbial pathogens.
Anticancer Agents: Some derivatives are being studied for their potential to inhibit cancer cell growth.
Medicine
Drug Development: The compound can serve as a lead molecule for the development of new pharmaceuticals.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of “(OXOLAN-2-YL)METHYL 4-(4-ETHYLPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of biological processes such as DNA replication or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known quinoline derivative used to treat malaria.
Chloroquine: Another antimalarial drug with a quinoline core.
Levofloxacin: A quinolone antibiotic.
Uniqueness
“(OXOLAN-2-YL)METHYL 4-(4-ETHYLPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” is unique due to its specific functional groups and structural complexity, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C24H29NO4 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H29NO4/c1-3-16-9-11-17(12-10-16)22-21(24(27)29-14-18-6-5-13-28-18)15(2)25-19-7-4-8-20(26)23(19)22/h9-12,18,22,25H,3-8,13-14H2,1-2H3 |
InChI Key |
NZRPOKBPRTWDSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC4CCCO4)C |
Origin of Product |
United States |
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